molecular formula C32H26FN7O5S2 B11446569 N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

Cat. No.: B11446569
M. Wt: 671.7 g/mol
InChI Key: LWKHUMSFTITGIT-UHFFFAOYSA-N
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Description

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a combination of fluorophenyl, thiophene, pyrazole, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the fluorophenyl, thiophene, pyrazole, and triazole derivatives. These intermediates are then subjected to various coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide can be compared with other similar compounds, such as:

    Triazole derivatives: These compounds share the triazole moiety and may have similar biological activities.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups may exhibit similar chemical reactivity and biological properties.

    Thiophene derivatives: These compounds contain the thiophene ring and may have comparable applications in medicinal chemistry.

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H26FN7O5S2

Molecular Weight

671.7 g/mol

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide

InChI

InChI=1S/C32H26FN7O5S2/c1-45-25-5-2-4-21(16-25)31(42)34-18-29-35-36-32(38(29)23-11-13-24(14-12-23)40(43)44)47-19-30(41)39-27(20-7-9-22(33)10-8-20)17-26(37-39)28-6-3-15-46-28/h2-16,27H,17-19H2,1H3,(H,34,42)

InChI Key

LWKHUMSFTITGIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F

Origin of Product

United States

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